Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

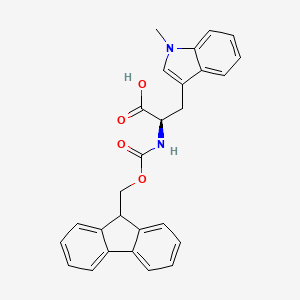

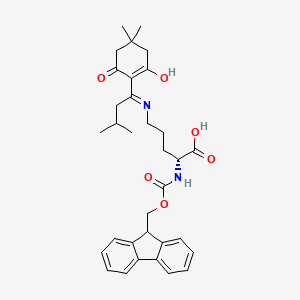

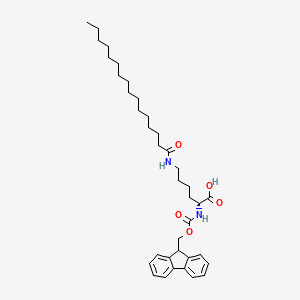

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is an important peptide used in a variety of scientific research applications. It is a synthetic peptide that has been developed to mimic the structure of natural peptides. This peptide is composed of four amino acids, namely Fmoc (fluorenylmethoxycarbonyl)-Asn (asparagine)-Ser (serine)-OH (hydroxyl). It is also known as Fmoc-N-Trt-S-Phe-OH or Fmoc-N-Trt-S-Phe-Pro-OH. Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is a highly versatile peptide that can be used in a variety of scientific research applications, including drug design, protein engineering, and molecular biology.

Aplicaciones Científicas De Investigación

Peptide Synthesis

“Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH” is widely used in the field of peptide synthesis . It’s a pre-loaded resin for the synthesis of peptide acids containing a C-terminal asparagine amino-acid residue by Fmoc SPPS . The base NovaSyn TG is a composite of low cross-linked polystyrene and 3000-4000 M.W. polyethylene glycol . Peptide synthesis occurs at the ends of the PEG chains which have been functionalized with a TFA-labile Wang-type linker .

Synthesis of Difficult and Long Peptides

NovaSyn TG resins are ideal for the synthesis of difficult and long peptides as the PEG helps solvate the growing peptide chains and increase site isolation, thereby improving synthesis efficiency and peptide product quality .

High Diffusion Rates and Excellent Swelling Properties

The 90 μm beads have a narrow size distribution, high diffusion rates and excellent swelling properties across a wide range of solvents from toluene to water, making them ideally suited to the synthesis of serial and parallel peptide .

Fmoc Solid-Phase Peptide Synthesis

The compound is suitable for Fmoc solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Storage and Stability

The compound has specific storage requirements, typically between 2-8°C , which makes it suitable for long-term storage and use in labs.

Global Supply

The compound is globally supplied by various companies, such as the Peptide Institute, Inc , making it readily available for research purposes.

Propiedades

IUPAC Name |

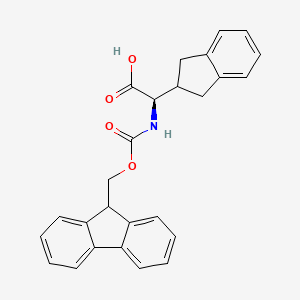

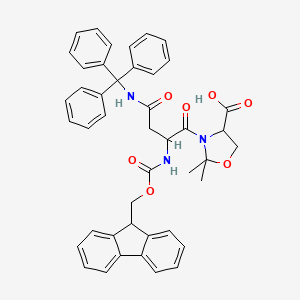

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURRWEJPHUVJFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H41N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.